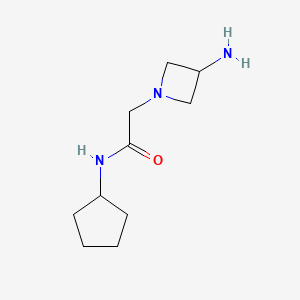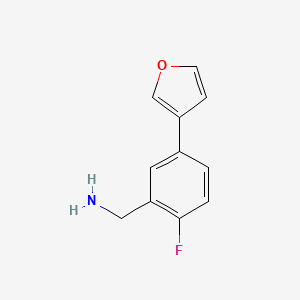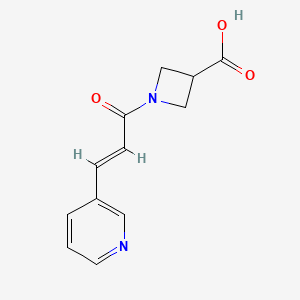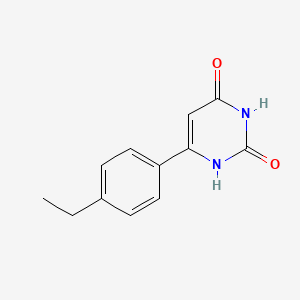
6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, one common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can react with carboxylic acid chlorides under reflux in xylene followed by addition of a base to afford pyrimidino [4,5- d ] [1,3]oxazines .Scientific Research Applications
Synthesis and Structural Studies
Research into pyrimidine derivatives, such as 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione, often focuses on their synthesis and the exploration of their structural properties. For instance, studies have developed efficient synthesis methods for various pyrimidine heterocycle derivatives, highlighting their potential in diverse scientific applications. The structural, spectral, and computational exploration of these compounds provides insights into their electronic structures and reactivity, laying the groundwork for further applications in fields such as medicinal chemistry and materials science (Ashraf et al., 2019).
Biological Activities
Pyrimidine derivatives are also investigated for their biological activities, including antimicrobial, antiviral, and herbicidal properties. For example, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and their evaluation for herbicidal activities have shown promising results against certain plant species, indicating potential agricultural applications (Huazheng, 2013).
Optical and Nonlinear Optical Properties
The optical and nonlinear optical (NLO) properties of pyrimidine-based compounds are of significant interest for material science research. Studies on bis-uracil derivatives of pyrimidine have shown that these compounds exhibit considerable NLO properties, making them suitable candidates for NLO device fabrications (Mohan et al., 2020). Such research underscores the potential of pyrimidine derivatives in developing new materials with specialized optical properties.
Supramolecular Chemistry
In the realm of supramolecular chemistry, pyrimidine derivatives have been utilized to construct novel crown-containing hydrogen-bonded supramolecular assemblies. These studies explore the ability of pyrimidine functional groups to engage in hydrogen bonding, leading to the formation of complex structures with potential applications in molecular recognition and self-assembly processes (Fonari et al., 2004).
Future Directions
Future research on pyrimidines could involve the development of new synthesis methods, the exploration of new biological activities, and the design of pyrimidines with improved safety profiles. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
6-(4-ethylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBDJXLTDHKCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)
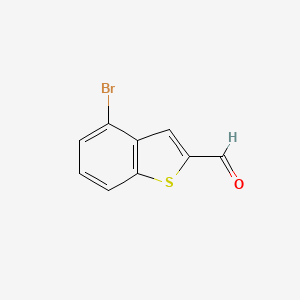
![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)
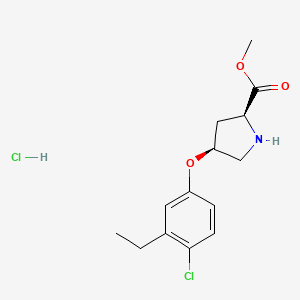
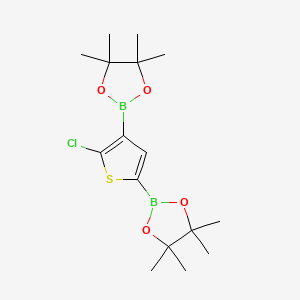
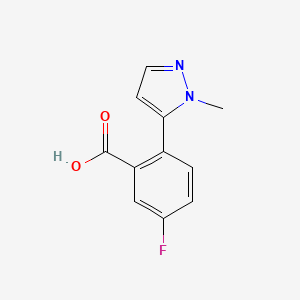
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)
![3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487852.png)
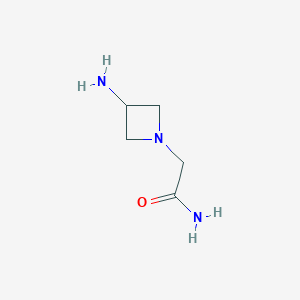
![2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1487854.png)
